molecular formula C15H13ClN2O2 B5577645 N-(benzylcarbamoyl)-4-chlorobenzamide

N-(benzylcarbamoyl)-4-chlorobenzamide

Cat. No.: B5577645
M. Wt: 288.73 g/mol
InChI Key: MYDZWCOFPSAAKF-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)-4-chlorobenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamide compounds are frequently explored as key intermediates in organic synthesis and for their potential biological activities. Related chlorobenzamide and N-benzyl benzamide structures are investigated in various applications, including the development of antiviral agents . For instance, some sulfamoyl-benzamide derivatives have been identified as Hepatitis B virus (HBV) capsid inhibitors, which work by disrupting the viral replication process . Similarly, other N-benzyl benzamide analogs serve as important building blocks in the synthesis of complex molecules, such as modified peptide nucleic acid (PNA) monomers, which are used in biotechnology and diagnostic research . As a reagent, its utility is derived from its amide and aromatic chloride functional groups, which make it a versatile scaffold for further chemical modification. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(benzylcarbamoyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)14(19)18-15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZWCOFPSAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamoyl)-4-chlorobenzamide typically involves the condensation of 4-chlorobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamoyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzylcarbamoyl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physical Properties

The substituent on the amide nitrogen significantly influences physical and spectral properties. Key examples include:

Table 1: Physical and Spectral Properties of Selected 4-Chlorobenzamide Derivatives
Compound Name Substituent Melting Point (°C) Yield (%) Spectral Data Highlights Reference
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) Benzo[d]thiazol-2-yl 202–212 - 1H-NMR (δ 7.94, 7.58); MS m/z 289.01
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 4-Phenyl-1,3-thiazol-2-yl - - FT-IR (C=O stretch), ESI-MS confirmation
N-(3,4-Dimethylphenyl)-4-chlorobenzamide 3,4-Dimethylphenyl 240–242 - X-ray diffraction (anti N—H/C=O)
N-Benzyl 4-chlorobenzamide (10j) Benzyl - 10 mmol scale 1H NMR (aromatic protons)
4-Chloro-N-phenylbenzamide Phenyl - - ChemSpider ID 307546

Key Observations :

  • Benzothiazole/Thiazole Derivatives : Electron-deficient aromatic substituents (e.g., benzothiazole) increase melting points due to enhanced intermolecular interactions .
  • Alkyl/Aryl Substituents : Bulky groups like 3,4-dimethylphenyl induce conformational rigidity, as seen in crystallographic studies .
  • Synthesis Scalability : N-Benzyl derivatives are synthesized on a 10 mmol scale, suggesting feasibility for industrial applications .

Mechanistic Insights :

  • Thiazole Derivatives : Compound 5c’s anti-inflammatory activity is attributed to COX-2 inhibition via π-π stacking with the thiazole ring .
  • Benzimidazole Derivatives : The benzimidazole moiety enhances antimicrobial activity by disrupting bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzylcarbamoyl)-4-chlorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via coupling reactions between benzylamine derivatives and activated carbonyl intermediates. For example:

  • Use 4-chlorobenzoyl chloride with benzylcarbamoyl precursors in dichloromethane or ethanol under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimize yield by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .
  • Solvent choice (polar aprotic vs. protic) influences reaction efficiency; dichloromethane often provides better selectivity compared to methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), amide NH (δ ~10 ppm), and benzyl carbamoyl groups (δ 4.3–4.5 ppm for CH₂) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 325.1) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications in this compound analogues influence their biological activity, particularly in anti-inflammatory or antimicrobial contexts?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl at para-position) enhance metabolic stability and target binding .
  • Heterocyclic substitutions (e.g., thiazole or benzimidazole) improve interaction with enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
  • Case Study : Replacing 4-chlorophenyl with 4-methoxyphenyl reduces antimicrobial efficacy by 40%, highlighting the role of electronic effects .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Approach :

  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and concentrations (IC₅₀ values) to minimize variability .
  • Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Computational Tools :

  • Molecular Docking : Predict binding modes to targets like COX-2 (PDB ID: 5IKT) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) to guide synthesis .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can catalytic systems be designed to address them?

  • Challenges : Competing reactivity at benzylcarbamoyl NH vs. chlorophenyl positions leads to mixed products.
  • Solutions :

  • Directed C-H Activation : Use Pd(II)/MPAA catalysts to selectively functionalize the ortho-position of the benzyl group .
  • Protecting Groups : Temporarily block the amide NH with Boc groups during halogenation or cross-coupling steps .

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